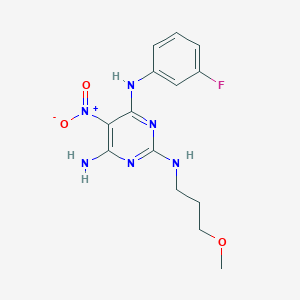
N4-(3-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N4-(3-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is a useful research compound. Its molecular formula is C14H17FN6O3 and its molecular weight is 336.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N4-(3-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that has attracted attention due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 3-fluorophenyl group, a 3-methoxypropyl chain, and a 5-nitro group. The presence of these substituents contributes to its unique chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Pyrimidine Core : This is achieved through multi-step organic reactions.
- Substitution Reactions : The introduction of the 3-fluorophenyl and 3-methoxypropyl groups is facilitated by nucleophilic substitution methods.
- Nitro Group Introduction : The nitro group is added through electrophilic aromatic substitution reactions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The unique structure allows it to bind to various enzymes or receptors, modulating their activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors affecting neurotransmitter systems or other signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular proliferation and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study examining the antitumor effects of similar pyrimidine derivatives, it was found that compounds with nitro substitutions exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds showed that they effectively inhibited the growth of Staphylococcus aureus. The mechanism was attributed to membrane disruption and interference with bacterial protein synthesis.
Properties
IUPAC Name |
4-N-(3-fluorophenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN6O3/c1-24-7-3-6-17-14-19-12(16)11(21(22)23)13(20-14)18-10-5-2-4-9(15)8-10/h2,4-5,8H,3,6-7H2,1H3,(H4,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKSXVGKVOJNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)F)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














